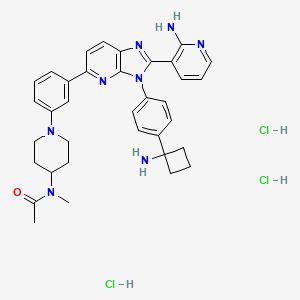
Vevorisertib trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ARQ 751 (trihydrochloride) involves several steps, including the preparation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
ARQ 751 (trihydrochloride) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and catalysts.
Major Products: The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
ARQ 751 (trihydrochloride) has several scientific research applications:
Chemistry: Used as a tool compound to study the PI3K/AKT signaling pathway.
Biology: Investigated for its effects on cell proliferation and apoptosis.
Medicine: Under clinical trials for treating cancers with PIK3CA/AKT/PTEN mutations, including hepatocellular carcinoma and advanced solid tumors
Industry: Utilized in the development of targeted cancer therapies.
Mechanism of Action
ARQ 751 (trihydrochloride) exerts its effects by inhibiting the AKT signaling pathway. It binds to the active site of AKT, preventing its phosphorylation and activation. This inhibition leads to reduced tumor cell proliferation and induces apoptosis in cancer cells. The molecular targets include AKT1, AKT2, and AKT3, and the pathways involved are the PI3K/AKT signaling cascade .
Comparison with Similar Compounds
ARQ 751 (trihydrochloride) is compared with other AKT inhibitors such as:
Miransertib (ARQ 092): Another AKT inhibitor with distinct physico-chemical properties.
Ipatasertib and Capivasertib: ATP-competitive inhibitors of AKT.
ARQ 751 (trihydrochloride) is unique due to its high selectivity and potency against AKT1-E17K mutations and its effectiveness in combination with other anticancer agents .
Biological Activity
Vevorisertib trihydrochloride (also known as ARQ 751) is a selective, allosteric inhibitor of the AKT signaling pathway, particularly targeting pan-AKT and the AKT1-E17K mutant. This compound has been investigated for its potential therapeutic applications in various cancers, especially those harboring mutations in the PIK3CA/AKT/PTEN pathways. This article details the biological activity of Vevorisertib, including its mechanism of action, pharmacokinetics, clinical findings, and safety profile.
Vevorisertib functions by inhibiting the AKT signaling pathway, which is crucial for cell survival and proliferation. The compound selectively binds to the AKT protein family (AKT1, AKT2, and AKT3), disrupting their activity. This inhibition leads to reduced phosphorylation of downstream targets involved in cell growth and survival, thereby promoting apoptosis in cancer cells.
Pharmacokinetics
The pharmacokinetic profile of Vevorisertib was evaluated in a Phase 1b clinical trial. Key findings include:
- Maximum Concentration (Cmax) : Achieved within 1-4 hours post-administration.
- Elimination Half-Life : Ranges from 8.8 to 19.3 hours.
- Dosage : Administered in doses ranging from 5 mg to 100 mg.
Clinical Findings
A significant study published in June 2023 assessed the safety and efficacy of Vevorisertib in patients with advanced solid tumors characterized by PIK3CA/AKT/PTEN mutations. The study included 78 patients divided into three groups: monotherapy with Vevorisertib, combination therapy with paclitaxel, and combination therapy with fulvestrant.
Results Summary
| Treatment Group | Patients | Objective Response Rate | Treatment-Related Adverse Events (%) | Grade 3 AEs (%) |
|---|---|---|---|---|
| Vevorisertib Monotherapy | 58 | 5% (3 partial responses) | 79% | 22% |
| Vevorisertib + Paclitaxel | 10 | 20% (2 partial responses) | 100% | 70% |
| Vevorisertib + Fulvestrant | 9 | 0% | 100% | 33% |
The study concluded that while Vevorisertib exhibited a manageable safety profile, its antitumor activity was minimal to modest, particularly when used as monotherapy or in combination with paclitaxel .
Safety Profile
The safety profile of Vevorisertib was characterized by several treatment-related adverse events (AEs). The most common AEs included:
- Rashes : Pruritic and maculopapular rashes observed in patients receiving monotherapy.
- Asthenia : Reported in patients receiving combination therapy with paclitaxel.
- Grade 3 AEs : Included severe rashes and fatigue but no grade 4 or higher AEs were reported.
Case Studies
Several case studies have highlighted the potential of Vevorisertib in treating specific cancer types:
- Case Study on Breast Cancer : A patient with metastatic breast cancer harboring an AKT mutation showed a partial response after treatment with Vevorisertib combined with paclitaxel.
- Case Study on Colorectal Cancer : Another case involved a patient with colorectal cancer who experienced stable disease after receiving Vevorisertib as part of a clinical trial.
These case studies underscore the need for further research to better understand the efficacy of Vevorisertib across different cancer types.
Properties
Molecular Formula |
C35H41Cl3N8O |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
N-[1-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]piperidin-4-yl]-N-methylacetamide;trihydrochloride |
InChI |
InChI=1S/C35H38N8O.3ClH/c1-23(44)41(2)26-15-20-42(21-16-26)28-7-3-6-24(22-28)30-13-14-31-34(39-30)43(33(40-31)29-8-4-19-38-32(29)36)27-11-9-25(10-12-27)35(37)17-5-18-35;;;/h3-4,6-14,19,22,26H,5,15-18,20-21,37H2,1-2H3,(H2,36,38);3*1H |
InChI Key |
HNFNJTGXAZHZSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=CC=CC(=C2)C3=NC4=C(C=C3)N=C(N4C5=CC=C(C=C5)C6(CCC6)N)C7=C(N=CC=C7)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















